3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine 3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1013820-85-3
VCID: VC8431601
InChI: InChI=1S/C20H23BrN6O2S/c1-14-15(2)24-27(16(14)3)20-8-7-19(22-23-20)25-9-11-26(12-10-25)30(28,29)18-6-4-5-17(21)13-18/h4-8,13H,9-12H2,1-3H3
SMILES: CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Br)C
Molecular Formula: C20H23BrN6O2S
Molecular Weight: 491.4 g/mol

3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

CAS No.: 1013820-85-3

Cat. No.: VC8431601

Molecular Formula: C20H23BrN6O2S

Molecular Weight: 491.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine - 1013820-85-3

Specification

CAS No. 1013820-85-3
Molecular Formula C20H23BrN6O2S
Molecular Weight 491.4 g/mol
IUPAC Name 3-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Standard InChI InChI=1S/C20H23BrN6O2S/c1-14-15(2)24-27(16(14)3)20-8-7-19(22-23-20)25-9-11-26(12-10-25)30(28,29)18-6-4-5-17(21)13-18/h4-8,13H,9-12H2,1-3H3
Standard InChI Key JVHMLPMROXIBLF-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Br)C
Canonical SMILES CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Br)C

Introduction

The compound 3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule that incorporates several functional groups, including a pyridazine ring, a piperazine ring, a pyrazole ring, and a bromophenylsulfonyl group. This compound is not explicitly mentioned in the provided search results, so we will infer its properties based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the pyridazine core, attachment of the piperazine ring, and incorporation of the bromophenylsulfonyl and pyrazole groups. This process may involve reactions like nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.

Data Table: Comparison of Related Compounds

CompoundCAS NumberMolecular WeightMolecular Formula
3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine1013835-39-6477.4 g/molC19H21BrN6O2S
3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine1013819-34-5463.4 g/molC18H19BrN6O2S
Hypothetical: 3-(4-((3-bromophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazineN/AApprox. 493.4 g/molC20H23BrN6O2S

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